molecular formula C7H9NO2S B1630424 Ethyl 2-methylthiazole-4-carboxylate CAS No. 6436-59-5

Ethyl 2-methylthiazole-4-carboxylate

Cat. No. B1630424
CAS RN: 6436-59-5
M. Wt: 171.22 g/mol
InChI Key: QWWPUBQHZFHZSF-UHFFFAOYSA-N
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Description

Ethyl 2-methylthiazole-4-carboxylate is a chemical compound with the molecular formula C7H9NO2S . It has a molecular weight of 171.22 g/mol . This compound is used for research purposes and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of Ethyl 2-methylthiazole-4-carboxylate involves a solution of the compound (5.0 g, 29 mmol), N-bromosuccinimide (6.2 g, 35 mmol) and azo-bis- (isobutyronitrile) (480 mg, 2.9 mmol) in carbon tetrachloride (150 ml). This mixture is heated at reflux for 18 hours, then filtered and reduced. The yield of the product, ethyl 2-bromomethylthiazole-4-carboxylate, is 44%.


Molecular Structure Analysis

The molecular structure of Ethyl 2-methylthiazole-4-carboxylate is represented by the SMILES string CCOC(=O)c1csc(C)n1 . The InChI key for this compound is QWWPUBQHZFHZSF-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of Ethyl 2-methylthiazole-4-carboxylate includes the reaction of the compound with N-bromosuccinimide and azo-bis- (isobutyronitrile) in carbon tetrachloride. The product of this reaction is ethyl 2-bromomethylthiazole-4-carboxylate.


Physical And Chemical Properties Analysis

Ethyl 2-methylthiazole-4-carboxylate is a solid substance with a melting point of 54-58 °C .

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related derivative of ethyl 2-methylthiazole-4-carboxylate, has been studied for its antimicrobial activities. Derivatives of this compound have shown effectiveness against various strains of bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings were supported by 3D-QSAR analysis, which provides a structural basis for understanding the antimicrobial activity of these compounds (Desai, Bhatt, & Joshi, 2019).

Diagnostic Applications

Ethyl 2-methylthiazole-4-carboxylate derivatives have been utilized in the development of fluorescent probes for detecting biothiols, which are critical in various physiological processes. For instance, ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate has been designed as a colorimetric and ratiometric fluorescent probe. This probe demonstrated a significant increase in fluorescence intensity upon interaction with biothiols like cysteine, homocysteine, and glutathione, indicating its potential for applications in analytical chemistry and diagnostics (Wang et al., 2017).

Synthesis and Chemical Modifications

The synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates has been explored through various methods. A notable advancement is a one-pot synthesis procedure that offers an efficient and practical approach to obtain these compounds. This method leverages commercially available materials and mild reaction conditions, highlighting its potential for industrial-scale production (Meng et al., 2014).

Antitumor Activity

Ethyl 2-substituted-aminothiazole-4-carboxylate analogs, which include derivatives of ethyl 2-methylthiazole-4-carboxylate, have shown promising results in in vitro antitumor activity tests. These compounds were evaluated against various human tumor cell lines, with some derivatives displaying significant anticancer activity. This suggests the potential of ethyl 2-methylthiazole-4-carboxylate derivatives in the development of new anticancer drugs (El-Subbagh, Abadi, & Lehmann, 1999).

Safety and Hazards

Ethyl 2-methylthiazole-4-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a non-combustible solid .

Relevant Papers The paper titled “Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates” discusses a new and practical one-pot procedure for the synthesis of several 2-substitued-4-methylthiazole-5-carboxylates from commercially available starting materials . Another paper titled “Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking” discusses the design and synthesis of ethyl-2-aminothiazole-4-carboxylate Schiff bases .

properties

IUPAC Name

ethyl 2-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-4-11-5(2)8-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWPUBQHZFHZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303668
Record name Ethyl 2-methylthiazole-4-carboxylate
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Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylthiazole-4-carboxylate

CAS RN

6436-59-5
Record name 6436-59-5
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Record name Ethyl 2-methylthiazole-4-carboxylate
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Record name Ethyl 2-methyl-1,3-thiazole-4-carboxylate
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Synthesis routes and methods I

Procedure details

5.00 g of ethanethioamide was suspended in 50 mL of ethanol, to which 9.3 mL of ethyl 3-bromo-2-oxopropanoate was added dropwise at room temperature, and this suspension was stirred for one hour while heating it under reflux. The reaction mixture was cooled to room temperature and added to a mixture of ethyl acetate and water, followed by separation of the organic phase therefrom. After the resultant organic phase was washed with water and a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure to yield 2.30 g of ethyl 2-methyl-1,3-thiazole-4-carboxylate as white solid.
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Synthesis routes and methods II

Procedure details

To a solution of thioacetamide (11.9 g) in tetrahydrofuran (600 ml) was added sodium hydrogen carbonate (66.4 g), followed by addition of 80% ethyl bromopyruvate (50.0 g) at 0° C. The mixture was stirred overnight, the insolubles were filtered using Celite and the solvent was evaporated under reduced pressure. The resulting residue was dissolved in tetrahydrofuran (170 ml), and to the solution was added dropwise trifluoroacetic anhydride (170 ml) at 0° C., and the mixture was stirred at room temperature for 1 hour. To the mixture was added dropwise pyridine (200 ml) at 0° C., and the mixture was stirred at room temperature for 3 hours. The solvent was evaporated under reduced pressure, to the mixture was added ethyl acetate, and the mixture was washed with saturated sodium hydrogen carbonate solution and further with saturated brine and dried with magnesium sulfate. The solvent was evaporated under reduced pressure, and the resulting residue was purified with silica gel column chromatography (hexane:ethyl acetate=2:1) to give ethyl 2-methylthiazole-4-carboxylate (13.0 g) as brown crystals.
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Synthesis routes and methods III

Procedure details

Thioacetamide (7.6 g, 100 mmol) was added to ethanol (60 mL), and the resultant suspension was cooled to 0° C. and treated with ethyl bromopyruvate (12.5 mL, 100 mmol). The resultant solution was stirred for five minutes at 0° C. at which time the ice bath was removed and the solution was allowed to warm to ambient temperature. After 0.5 h at ambient temperature, the solution was heated to reflux. After 12 h, the solvents were removed in vacuo, and the resultant crude product was taken up in ethyl acetate (300 mL). The organic phase was washed with saturated aqueous NaHCO3 (50 mL), and the basic aqueous solution was then extracted with additionalethyl acetate (2×50 mL). The combined organic solutions were washed with brine (50 mL), dried over Na2SO4 and filtered. The filtrate was concentrated in vacuo to afford a yellow waxy solid. The crude product was dissolved in a small amount of hot ethyl acetate, diluted with hot hexane, and the resultant solution was allowed to cool to ambient temperature, seeded with a small amount of crude product, and transferred to the freezer. After 16 h the crystalline product was collected, washed with cold 8:1 hexane:ethyl acetate, and allowed to dry under high vacuum to afford ethyl 2-methyl-1,3-thiazole-4-carboxylate (11.76 g, 69% yield) as large brownish crystals. M.p. 56–58.5° C. 1H NMR (CDCl3, 300 MHz) δ 8.06 (s, 1H), 4.43 (q, 2H), 2.78 (s, 3H), 1.42 (t, 3H). MS (EI ionization) 171 (M+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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